3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propionate

Catalog No.
S871571
CAS No.
24249-95-4
M.F
C11H19NO4
M. Wt
229.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propi...

CAS Number

24249-95-4

Product Name

3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propionate

IUPAC Name

3-[dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl]propanoate

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

InChI

InChI=1S/C11H19NO4/c1-9(2)11(15)16-8-7-12(3,4)6-5-10(13)14/h1,5-8H2,2-4H3

InChI Key

CSWRCKVZMMKVDC-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCC[N+](C)(C)CCC(=O)[O-]

Canonical SMILES

CC(=C)C(=O)OCC[N+](C)(C)CCC(=O)[O-]
  • Monomer for hydrogels

    The presence of both a methacrylate group (known for its ability to undergo polymerization) and a charged quaternary ammonium group suggests CBMA could be a candidate monomer for the development of novel hydrogels. Hydrogels are three-dimensional networks that can absorb large amounts of water. Depending on the specific design, CBMA-containing hydrogels could have various properties useful for research, such as responsiveness to pH or ionic strength [].

  • Biocompatible Materials

    The charged nature of CBMA might contribute to biocompatibility, making it a potential component in materials intended for contact with biological tissues. Further research would be needed to confirm this and assess its suitability for specific applications [].

  • Surface Modification

    The combination of a functional methacrylate group and a charged moiety could allow CBMA to be used for surface modification. This could involve attaching CBMA to surfaces to introduce specific functionalities, such as altering surface charge or improving adhesion [].

3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propionate is a quaternary ammonium compound characterized by the presence of both a methacryloyloxy group and a propionate moiety. Its molecular formula is C11_{11}H19_{19}N1_{1}O4_{4}, and it has a molecular weight of approximately 219.28 g/mol. This compound is notable for its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments, making it useful in various applications, particularly in polymer chemistry and materials science.

The chemical reactivity of 3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propionate primarily involves polymerization, where the methacrylate group can participate in free radical polymerization processes. This reaction typically occurs under the influence of heat or photoinitiators, leading to the formation of poly(methacryloyloxyethyl dimethylammonio propionate) networks. The compound can also undergo hydrolysis, where the methacrylate group can react with water, leading to the formation of carboxylic acid derivatives.

Research indicates that 3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propionate exhibits biological activity that may include antimicrobial properties due to its cationic nature. Such compounds often interact with microbial membranes, leading to cell lysis. Additionally, its amphiphilic characteristics may enhance its ability to penetrate biological membranes, which could be beneficial in drug delivery systems.

The synthesis of 3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propionate typically involves several steps:

  • Starting Materials: The synthesis begins with dimethylaminoethyl methacrylate and a suitable propionic acid derivative.
  • Reaction Conditions: Under controlled temperatures (often around 0°C), the components are mixed in a solvent such as ethanol or methanol.
  • Polymerization: The mixture is subjected to free radical initiation, commonly using azobisisobutyronitrile as an initiator.
  • Purification: The product is purified through crystallization or precipitation methods involving solvents like acetone or triethylamine to yield the final compound.

For example, one synthesis method yielded 18.5 g of the refined product from an initial reaction mixture through a series of dilutions and precipitations .

Interaction studies have shown that 3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propionate can effectively interact with various substrates, including biological membranes and other polymers. Its cationic nature allows it to bind electrostatically to anionic surfaces, which can enhance its stability and performance in applications such as drug delivery and surface coatings.

Several compounds share structural similarities with 3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propionate, each exhibiting unique properties:

Compound NameCAS NumberKey Features
3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propane-1-sulfonate3637-26-1Contains a sulfonate group; used in similar applications but offers different solubility characteristics .
3-[(3-Acrylamidopropyl)dimethylammonio]propanoate79704-35-1Features an acrylamide group; known for different polymerization behavior .
2-[[2-(Methacryloyloxy)ethyl]dimethylammonio]acetate62723-61-9Has an acetate instead of propionate; may exhibit different biological interactions .

Uniqueness

The uniqueness of 3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propionate lies in its specific combination of methacrylate functionality and cationic charge, which allows it to form stable polymers that can be tailored for various applications, particularly in biomedical fields where biocompatibility is essential.

XLogP3

1.3

Dates

Modify: 2023-08-16

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